(3,4-Dimethoxy-benzoylamino)-acetic acid
Description
Significance of N-Acylamino Acids in Medicinal Chemistry and Chemical Biology Research
N-acylamino acids are a significant and expanding family of endogenous lipid signaling molecules. wikipedia.orgnih.gov These compounds, where a fatty acid is linked to an amino acid via an amide bond, play crucial roles in a multitude of physiological and pathological processes. wikipedia.orgnih.gov Their involvement in cell-to-cell communication, inflammation, pain perception, and metabolic homeostasis has made them attractive targets for drug discovery. wikipedia.org
The discovery of N-arachidonoyl-ethanolamine (anandamide), an endocannabinoid, spurred a renewed interest in related lipid mediators, including NAAAs. nih.gov Research has since unveiled a diverse array of endogenous NAAAs with various biological functions, as highlighted in the table below. nih.gov
| Selected Endogenous N-Acylamino Acids and Their Biological Relevance | | :--- | :--- | | N-Arachidonoyl Glycine (B1666218) | Analgesic and anti-inflammatory activities. nih.gov | | N-Palmitoyl Glycine | Involved in metabolic regulation. nih.gov | | N-Oleoyl Phenylalanine | Regulates energy homeostasis. nih.gov | | N-Acyl Alanines | Exhibit in vitro antiproliferative effects. nih.gov | | N-Oleoyl-glutamine | Characterized as a Transient Receptor Potential (TRP) channel antagonist. wikipedia.org |
The therapeutic potential of NAAAs is under active investigation, as they offer novel mechanisms of action that are distinct from established drug classes. nih.gov Their structural diversity and role in fundamental biological pathways underscore their importance in both medicinal chemistry and chemical biology.
Historical Context of the (3,4-Dimethoxy-benzoylamino)-acetic Acid Structural Motif
While a detailed historical timeline specifically for this compound is not extensively documented in seminal early literature, its structural origins can be understood by examining its core components: the N-acyl glycine structure and the 3,4-dimethoxybenzoyl moiety, which is derived from veratric acid.
The synthesis of N-acyl-α-amino acids has been a subject of chemical research for many years. Early methods for producing N-acetyl-α-amino acids from aldehydes and carbon monoxide were reported in the latter half of the 20th century. google.com The synthesis of N-acyl glycines, in particular, has been achieved through various chemical and, more recently, enzymatic methods. researchgate.net Traditional chemical synthesis often relied on acyl chlorides, while greener alternatives using enzymes like lipases are now being explored. researchgate.net
The other key component, the 3,4-dimethoxybenzoyl group, is derived from 3,4-dimethoxybenzoic acid, commonly known as veratric acid. Veratric acid is a naturally occurring plant metabolite. wikipedia.org Historically, veratric acid and its derivatives have been utilized as versatile intermediates in organic synthesis. ontosight.ainbinno.com The presence of the dimethoxybenzene ring makes it a valuable building block for constructing more complex molecules, including active pharmaceutical ingredients. nbinno.comnbinno.com The esterification and amidation of veratric acid are common synthetic transformations, suggesting that the synthesis of compounds like this compound falls within established chemical practices.
Research Trajectories and Academic Relevance of Related Dimethoxyphenyl Compounds
The dimethoxyphenyl motif, a core feature of this compound, is present in a wide range of compounds that have attracted significant academic and industrial research interest. The substitution pattern of the methoxy (B1213986) groups on the phenyl ring plays a crucial role in determining the biological activity of these molecules.
Table of Dimethoxyphenyl-Containing Compounds and Their Research Areas
| Compound Class/Example | Substitution Pattern | Area of Research | Key Findings |
|---|---|---|---|
| Veratric Acid Derivatives | 3,4-dimethoxy | Antimicrobial Agents | Phenyl veratrate and 8-quinolinyl veratrate showed potential as preservatives in pharmaceutical formulations. researchgate.net |
| Veratric Acid | 3,4-dimethoxy | Oncology | Exhibits apoptotic and antiproliferative effects against triple-negative breast cancer cells. wikipedia.org |
| 2,5-Dimethoxyphenylpiperidines | 2,5-dimethoxy | Neuroscience | Identified as a novel class of selective serotonin (B10506) 5-HT2A receptor agonists. nih.gov |
| 3,4,5-Trimethoxycinnamic acid (TMCA) derivatives | 3,4,5-trimethoxy | Oncology, Virology | Amide and ester derivatives have been investigated for anticancer and antiviral activities. nih.gov |
| Dimethoxybenzene Derivatives | Various | Materials Science, Pharmaceuticals | Studied for their thermodynamic stability and potential as therapeutic materials. researchgate.net |
Research on dimethoxyphenyl compounds is a dynamic field. For instance, derivatives of veratric acid have been evaluated for their potential as antimicrobial preservatives in pharmaceutical products like aluminum hydroxide (B78521) gel. researchgate.net Furthermore, recent studies have highlighted the antiproliferative and apoptotic effects of veratric acid itself in the context of breast cancer research. wikipedia.org
Beyond the 3,4-dimethoxy substitution, other dimethoxyphenyl isomers and related trimethoxyphenyl compounds are also of high interest. For example, 2,5-dimethoxyphenylpiperidines have been identified as a new class of selective serotonin 5-HT2A receptor agonists, which are relevant for psychiatric research. nih.gov Derivatives of 3,4,5-trimethoxycinnamic acid are being explored for their wide-ranging biological activities, including anticancer and antiviral properties. nih.gov This broad spectrum of research demonstrates the academic and medicinal relevance of the dimethoxyphenyl scaffold, placing this compound within a class of structures with significant potential for further scientific investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-8-4-3-7(5-9(8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFLXWXUIESMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357623 | |
| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59893-89-9 | |
| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 3,4 Dimethoxy Benzoylamino Acetic Acid Analogues
Influence of the Dimethoxybenzoyl Moiety on Biological Activities
The dimethoxybenzoyl group is a key structural feature that significantly impacts the biological profile of (3,4-Dimethoxy-benzoylamino)-acetic acid analogues. The arrangement and nature of substituents on the aromatic ring are critical determinants of activity.
The positioning of the methoxy (B1213986) groups on the benzoyl ring, as well as the introduction of other substituents, can dramatically alter the molecule's interaction with biological targets. Studies on related benzamide (B126) and chalcone (B49325) structures have demonstrated the importance of these features. For instance, the number and location of methoxy groups on an aromatic ring are known to play a significant role in enhancing antioxidant activity, as they can donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com
In a study of methoxychalcones, it was observed that the position and number of methoxyl groups directly influence antifungal, antibacterial, and antiproliferative activities. nih.gov For example, 3',4',5'-Trimethoxychalcone showed potent antifungal activity, highlighting the positive impact of multiple methoxy substituents. nih.gov Similarly, research on N-benzimidazole-derived carboxamides has shown that the type and number of substituents on the phenyl ring, including methoxy and hydroxy groups, strongly affect biological activity. mdpi.com The presence of two hydroxy groups and one methoxy group on the phenyl ring of one compound resulted in strong antibacterial activity against E. faecalis. mdpi.com
These findings suggest that for this compound analogues, variations in the methoxy substitution pattern could lead to significant differences in biological effect. The electronic and steric properties conferred by these substituents are key to modulating the molecule's ability to bind to its target.
Below is a data table summarizing the influence of aromatic ring substituents on the biological activity of related compound classes.
| Compound Class | Substituent(s) | Position(s) | Observed Biological Activity |
| Methoxychalcones | 3',4',5'-Trimethoxy | 3', 4', 5' | Potent antifungal activity |
| Methoxychalcones | 3'-Methoxy | 3' | Anti-Pseudomonas activity |
| N-benzimidazole-derived carboxamides | 2-Hydroxy, 4-Methoxy | 2, 4 | Pronounced antiproliferative activity |
| N-benzimidazole-derived carboxamides | Two Hydroxy, one Methoxy | Not specified | Strong antibacterial activity against E. faecalis |
Role of the Acylamino-Acetic Acid Portion in Modulating Activity
The nature of the amino acid component in N-acyl amino acids has a profound effect on their biological and physical properties. While this compound is derived from glycine (B1666218) (which has no side chain), studies on other N-acyl amino acids reveal the importance of this position. For instance, in N-acyl amino acid surfactants, the hydrophobicity of the amino acid residue influences micelle formation. nii.ac.jp An increase in the hydrophobicity of the side chain generally leads to a decrease in the critical micelle concentration (CMC). nii.ac.jp
Furthermore, the specific amino acid can dictate enzymatic interactions. For example, the enzyme fatty acid amide hydrolase (FAAH) shows a strong preference for hydrolyzing N-acyl amino acids with certain amino acid head groups, such as N-arachidonoyl serine over N-arachidonoyl glycine. nih.govelifesciences.org This indicates that the side chain is a key recognition element for enzymatic processing.
The table below illustrates the effect of amino acid side chain variation on the properties of N-dodecanoyl amino acid surfactants.
| Amino Acid | Side Chain | Critical Micelle Concentration (CMC) | Enthalpy of Micelle Formation |
| Glycine | -H | Higher | Lower |
| Alanine (B10760859) | -CH3 | Lower | Higher |
| Valine | -CH(CH3)2 | Lower | Higher |
| Leucine | -CH2CH(CH3)2 | Lower | Higher |
| Phenylalanine | -CH2-Ph | Lower | Lower (exception) |
The three-dimensional shape of N-acylamino acid scaffolds is crucial for their interaction with biological targets. These molecules can exist in different conformations, particularly as cis and trans isomers around the amide bond. nih.gov The ratio of these isomers can be influenced by the solvent environment. For example, in a nonpolar solvent like chloroform, the trans conformation of isopropyl N-dodecanoylsarcosinate is more stable. nih.gov However, in aqueous solutions, the population of the trans isomer decreases. nih.gov
The ability to adopt a specific conformation is often a prerequisite for biological activity. The analysis of these conformational preferences is therefore essential for understanding how these molecules bind to their receptors or enzyme active sites. The bioactive conformation is the specific three-dimensional arrangement that a molecule adopts to exert its biological effect.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Benzamide and Acylamino Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. archivepp.commdpi.com This approach is widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for activity. mdpi.comnih.gov
Several QSAR studies have been successfully applied to benzamide and acylamino derivatives to model various biological activities, including antimicrobial, anticancer, and antidiabetic effects. documentsdelivered.comjppres.comnih.gov For instance, a QSAR study on substituted benzamides identified topological descriptors and molecular connectivity indices as being important for their antimicrobial activity. documentsdelivered.com In another study on benzamide derivatives as glucokinase activators, 3D-QSAR models were developed that showed high predictive ability. nih.gov
These models often reveal that properties such as steric fields, electrostatic fields, hydrophobicity, and hydrogen bond donor/acceptor capabilities are key contributors to the biological activity. mdpi.com By applying similar QSAR methodologies to a series of this compound analogues, it would be possible to develop predictive models to guide the synthesis of new compounds with enhanced activity.
The following table provides examples of descriptors used and statistical parameters obtained in QSAR studies of related compounds.
| Compound Class | Biological Activity | Key Descriptors/Methods | Statistical Parameters (R²) |
| Substituted Benzamides | Antibacterial | Topological descriptors, Molecular connectivity indices | Not specified |
| Benzylidene Hydrazine Benzamides | Anticancer | Log S, Rerank, MR | 0.849 |
| Benzamide Derivatives | Antidiabetic (Glucokinase activators) | 3D-QSAR (Atom-based and Field-based) | > 0.98 |
| Aryloxypropanol-Amines | β3-Adrenergic Receptor Agonists | 3D-QSAR (CoMFA/CoMSIA) | Not specified |
Exploration of Biological Activities and Pharmacological Implications of 3,4 Dimethoxy Benzoylamino Acetic Acid and Its Derivatives
Investigation of Antimicrobial Potency
The antimicrobial potential of compounds structurally related to (3,4-Dimethoxy-benzoylamino)-acetic acid has been investigated, with studies focusing on derivatives containing the 3,4-dimethoxybenzoyl moiety or the glycine (B1666218) (amino-acetic acid) component.
Derivatives containing the 3,4-dimethoxybenzoyl group have shown notable antibacterial effects. A series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized to target the multidrug efflux pump (MATE) in bacteria. nih.gov These compounds were screened against several bacterial strains, including Staphylococcus aureus, Acinetobacter, Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Certain derivatives exhibited promising antibacterial activity. nih.gov
Similarly, 3,4-dimethoxybenzoic acid (DMBA) itself has been investigated for its antibacterial properties. Studies on DMBA single crystals demonstrated antibacterial efficacy against both Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that DMBA had a more pronounced effect on Staphylococcus aureus. researchgate.net
The glycine portion of the molecule is also known to have antibacterial properties. Glycine can exhibit dose-dependent bactericidal activity against multidrug-resistant (MDR) bacteria and has been shown to restore the in vitro susceptibility of nosocomial pathogens to certain antibiotics. nih.gov
Below is a data table summarizing the antibacterial activity of 3,4-dimethoxybenzoic acid (DMBA).
| Compound | Bacterial Strain | Concentration | Zone of Inhibition (ZoI) | Inhibition Efficiency |
| 3,4-dimethoxybenzoic acid (DMBA) | Staphylococcus aureus | 100 µg/mL | 5 mm | 75% |
| 3,4-dimethoxybenzoic acid (DMBA) | Klebsiella pneumoniae | 100 µg/mL | 2 mm | 55% |
Data sourced from a study on 3,4-dimethoxybenzoic acid single crystals. researchgate.net
The antifungal potential of derivatives has also been explored. The same series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives mentioned previously were also tested for antifungal activity against Candida albicans, with some compounds showing significant effects. nih.gov
Furthermore, a series of fused heterocyclic compounds, specifically 6-aryl-3-(3,4-dialkoxyphenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazines, were synthesized and evaluated for their antimicrobial properties. Several of these derivatives, which incorporate a 3,4-dimethoxyphenyl group, demonstrated promising antifungal activity against Candida albicans and Aspergillus niger. nih.gov The glycine component and its analogues have also been a subject of antifungal research. researchgate.netresearchgate.net
The table below presents the minimum inhibitory concentration (MIC) values for selected triazolothiadiazine derivatives against pathogenic fungi.
| Compound ID | Substituent (Ar) | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| 7a | Phenyl | 6.25 | 6.25 |
| 7b | Phenyl (with ethoxy-methoxy) | 6.25 | 6.25 |
| 7i | 4-bromophenyl | 6.25 | 12.5 |
| Miconazole (Standard) | - | 12.5 | 12.5 |
Data adapted from a study on triazolothiadiazine derivatives. nih.gov
Research into Anti-inflammatory and Analgesic Effects of Related Compounds
Derivatives possessing the core structure of this compound have been investigated for their potential to mitigate inflammation and pain.
A variety of in vitro and in vivo models are utilized to assess the anti-inflammatory activity of chemical compounds. semanticscholar.org In vitro methods often involve measuring the inhibition of pro-inflammatory enzymes or the stabilization of cell membranes. For instance, the ability of a compound to stabilize red blood cell membranes under stress is used as a proxy for its ability to stabilize lysosomal membranes, preventing the release of inflammatory enzymes. mdpi.com Another common in vitro model involves measuring the inhibition of heat-induced protein (albumin) denaturation. mdpi.com
In vivo models typically involve inducing inflammation in animal subjects and measuring the reduction in edema or other inflammatory markers after treatment with the test compound. semanticscholar.org The carrageenan-induced paw edema model in rats is a widely used method to screen for anti-inflammatory drugs. nih.govnih.gov In this model, inflammation is induced by injecting carrageenan into the paw, and the subsequent swelling is measured over time. nih.gov Other models include TPA (tetradecanoyl phorbol (B1677699) acetate)-induced ear edema in mice. nih.govmdpi.com
A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a compound with a dimethoxy-substituted ring, demonstrated a significant anti-inflammatory effect in a formalin-induced arthritis model in rats, showing a greater effect than the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.org
The analgesic effects of related compounds are often evaluated using models of chemical or thermal pain in animals. The acetic acid-induced writhing test is a common model for visceral pain, where the reduction in the number of abdominal constrictions indicates analgesic activity. nih.govbenthamscience.com Thermal pain models, such as the hot-plate test, measure the reaction time of an animal to a heat stimulus. nih.gov
Research on a synthetic isoquinoline (B145761) derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, revealed pronounced analgesic activity in both thermal (hot plate) and chemical (acetic acid writhing) pain models. biomedpharmajournal.org In the hot plate test, this compound showed analgesic activity significantly higher than that of metamizole (B1201355) sodium and acetylsalicylic acid at a specific dose. biomedpharmajournal.org Studies on other amide derivatives have also shown significant analgesic and anti-inflammatory activities in various animal models. benthamscience.comresearchgate.net
The table below shows the comparative analgesic effect of a dimethoxy-substituted tetrahydroisoquinoline derivative in the hot plate test.
| Compound | Dose (mg/kg) | Analgesic Effect (% increase in pain threshold) |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 0.5 | 147.1% |
| Metamizole sodium (Standard) | 10.0 | 71.4% |
| Acetylsalicylic acid (Standard) | 200.0 | 71.1% |
Data sourced from a study on a synthetic isoquinoline derivative. biomedpharmajournal.org
Studies on Cholinesterase Inhibitory Activities
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in medicinal chemistry, particularly for neurodegenerative diseases. While direct studies on this compound are scarce, research on structurally similar compounds has been conducted.
A study on a series of twelve nature-inspired 3,4,5-trimethoxycinnamates evaluated their ability to inhibit AChE and BChE. mdpi.com The results showed that some of these compounds exhibited moderate inhibitory activity against both enzymes. For example, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate was identified as the most active against both AChE and BChE in the series. mdpi.com Other research has explored the cholinesterase inhibitory potential of various compounds containing methoxy (B1213986) groups on a phenyl ring. nih.gov For instance, some 3,4-dihydroquinazoline derivatives have been found to be potent inhibitors of BChE. nih.gov
The table below summarizes the cholinesterase inhibitory activity of selected trimethoxycinnamate derivatives.
| Compound | Enzyme | IC₅₀ (µM) |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 |
| BChE | 32.46 | |
| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | > 50 |
| BChE | 44.41 | |
| 4-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.01 |
| BChE | > 50 | |
| Rivastigmine (Standard) | AChE | 45.41 |
| BChE | 30.29 |
Data adapted from a study on trimethoxycinnamates. mdpi.com
Antimicrobial and Antioxidant Potential
Coumarin (B35378) derivatives are known to exhibit a wide range of bioactivities, including antimicrobial and antioxidant effects. scispace.comnih.gov The synthesis of novel coumarin derivatives often involves reactions such as the Pechmann condensation, which can be utilized to create a diverse library of compounds. scispace.com Research on various coumarin derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. scispace.com
Furthermore, many coumarin derivatives have been identified as potent antioxidants. scispace.comnih.gov Their ability to scavenge free radicals and inhibit oxidative stress is a key aspect of their therapeutic potential. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov The introduction of a 3,4-dimethoxybenzoyl group, which has inherent antioxidant properties, into a coumarin structure could potentially enhance these effects.
Table 1: Biological Activities of Representative Coumarin Derivatives
| Compound Type | Biological Activity | References |
|---|---|---|
| General Coumarin Derivatives | Antimicrobial, Antifungal, Antioxidant, Anti-inflammatory | scispace.comnih.gov |
| Coumarin-Sulfonamide Hybrids | Antioxidant, Antimicrobial, Anti-inflammatory | nih.gov |
| Pyranocoumarins | Anti-inflammatory | nih.gov |
Hypolipidemic and Hepatoprotective Research of Dimethoxybenzene-Based Analogues
The 3,4-dimethoxybenzene moiety is a key structural feature in a variety of biologically active compounds. Research into analogues based on this scaffold has revealed significant potential in the management of metabolic disorders, particularly hyperlipidemia and associated liver conditions.
Modulation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Pathways
A significant breakthrough in this area has been the design and synthesis of 3,4-dimethoxybenzene-based fibrate derivatives. nih.gov Fibrates are a class of drugs known for their lipid-lowering effects, which are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.gov PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. nih.gov
A series of novel 3,4-dimethoxybenzene-based fibrate derivatives were synthesized and evaluated for their hypolipidemic and hepatoprotective activities. nih.gov In a Triton WR-1339-induced hyperlipidemic mouse model, one of the lead compounds, designated as T5, demonstrated the most potent activity in reducing triglyceride (TG) and total cholesterol (TC) levels. nih.gov
Further investigations in a high-fat diet-induced hyperlipidemia model revealed that T5 significantly lowered TG, TC, and low-density lipoprotein cholesterol (LDL-C) levels. nih.gov Importantly, it also reduced the levels of liver enzymes such as aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT), indicating a hepatoprotective effect. nih.gov Histopathological analysis of the liver showed that T5 effectively mitigated lipid accumulation and inflammatory cell infiltration. nih.gov
The mechanism of action was elucidated to be the upregulation of PPAR-α expression in liver tissues. nih.gov Molecular docking studies further confirmed a high binding affinity of T5 to the active sites of PPAR-α. nih.gov In addition to its effects on lipid metabolism, T5 also exhibited significant anti-inflammatory and antioxidant properties, suggesting a multi-faceted therapeutic potential. nih.gov
Table 2: Effects of a Lead 3,4-Dimethoxybenzene-Based Fibrate Derivative (T5) in a High-Fat Diet-Induced Hyperlipidemia Model
| Parameter | Effect of T5 Treatment | Mechanism of Action | Reference |
|---|---|---|---|
| Triglycerides (TG) | Significantly Reduced | Upregulation of PPAR-α | nih.gov |
| Total Cholesterol (TC) | Significantly Reduced | Upregulation of PPAR-α | nih.gov |
| LDL-Cholesterol (LDL-C) | Significantly Reduced | Upregulation of PPAR-α | nih.gov |
| Aspartate Transaminase (AST) | Significantly Reduced | Hepatoprotective | nih.gov |
| Alanine Transaminase (ALT) | Significantly Reduced | Hepatoprotective | nih.gov |
| Liver Lipid Accumulation | Inhibited | Hepatoprotective | nih.gov |
| Liver Inflammation | Inhibited | Anti-inflammatory | nih.gov |
Broader Pharmacological Spectrum of Anthranilic Acid Derivatives with Related Moieties
Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. ijpsjournal.comnih.gov The incorporation of a 3,4-dimethoxybenzoyl moiety, as seen in this compound, can be considered within the broader context of N-acyl anthranilic acid derivatives, which have a rich history of pharmacological investigation.
These derivatives are known to exhibit a diverse range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. ijpsjournal.comitmedicalteam.plresearchgate.net For instance, N-(3',4'-dimethoxycinnamoyl) anthranilic acid has been identified as a potent anti-atopic agent, demonstrating the impact of the dimethoxy substitution pattern on the pharmacological profile. nih.gov This compound was shown to inhibit passive cutaneous anaphylaxis by preventing histamine (B1213489) release, a mechanism distinct from that of traditional anti-inflammatory drugs. nih.gov
The structural diversity achievable through modifications of the anthranilic acid core allows for the fine-tuning of pharmacological activity. The synthesis of various N-substituted anthranilic acid derivatives has led to the discovery of compounds with significant anti-inflammatory effects in models such as carrageenan-induced paw edema. itmedicalteam.plresearchgate.net These findings underscore the potential of this chemical class to yield novel therapeutic candidates for a variety of diseases.
Advanced Analytical Techniques in the Research of 3,4 Dimethoxy Benzoylamino Acetic Acid
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of (3,4-Dimethoxy-benzoylamino)-acetic acid is predicted to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.8-7.8 ppm). The two methoxy (B1213986) groups (-OCH₃) would present as sharp singlets, while the methylene (B1212753) (-CH₂) protons of the glycine (B1666218) moiety would appear as a doublet due to coupling with the adjacent N-H proton. The amide proton (N-H) signal is often a triplet and can be broad, while the carboxylic acid proton (-COOH) is a broad singlet at the far downfield end of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The spectrum would be characterized by signals for the two carbonyl carbons (amide and carboxylic acid) in the most downfield region (165-180 ppm). The carbons of the aromatic ring would resonate between 110 and 155 ppm, with the carbons attached to the oxygen atoms appearing further downfield. The methylene carbon and the two equivalent methoxy carbons would appear in the upfield region of the spectrum.
Predicted NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Aromatic-H | δ 6.9-7.5 ppm (multiplet, 3H) | δ 110-152 ppm (6 signals) |
| Methylene (-CH₂-) | δ 4.1 ppm (doublet, 2H) | δ 42 ppm |
| Methoxy (-OCH₃) | δ 3.9 ppm (singlet, 6H) | δ 56 ppm |
| Amide (-NH-) | δ 8.5 ppm (triplet, 1H) | N/A |
| Carboxylic Acid (-COOH) | δ 10-12 ppm (broad singlet, 1H) | δ 172 ppm |
Note: Chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and are influenced by the solvent used.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibration of its bonds.
The IR spectrum of this compound would display several key absorption bands. A very broad peak in the 2500-3300 cm⁻¹ region is characteristic of the O-H bond stretching in the hydrogen-bonded carboxylic acid. The N-H stretch of the secondary amide typically appears as a sharp peak around 3300 cm⁻¹. The spectrum is also dominated by strong absorptions from the two carbonyl groups: the amide C=O (Amide I band) around 1640-1680 cm⁻¹ and the carboxylic acid C=O around 1700-1730 cm⁻¹. The N-H bend (Amide II band) is expected near 1550 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 (very broad) |
| N-H Stretch | Amide | ~3300 (sharp) |
| C-H Stretch | Aromatic/Aliphatic | 2850-3100 |
| C=O Stretch | Carboxylic Acid | 1700-1730 (strong) |
| C=O Stretch (Amide I) | Amide | 1640-1680 (strong) |
| N-H Bend (Amide II) | Amide | ~1550 (moderate) |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₁H₁₃NO₅), the molecular weight is 239.23 g/mol . In an MS experiment, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 239 or 240, respectively. The fragmentation pattern provides a "fingerprint" of the molecule. Key fragment ions would likely result from the cleavage of the most labile bonds, such as the amide bond and bonds adjacent to the carbonyl groups.
Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 239 | [C₁₁H₁₃NO₅]⁺ | Molecular Ion (M⁺) |
| 165 | [C₉H₉O₃]⁺ | Loss of glycine moiety (-NHCH₂COOH) |
| 137 | [C₈H₉O₂]⁺ | Loss of CO from the benzoyl fragment |
Chromatographic Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound and for quantifying its presence in a mixture. For a compound like this compound, a reversed-phase HPLC method is highly suitable. researchgate.net
In a typical application, a C18 column would be used, which contains a nonpolar stationary phase. A polar mobile phase, such as a mixture of water and a more nonpolar organic solvent like methanol (B129727) or acetonitrile, is used to elute the compound. researchgate.net The pH of the mobile phase is often adjusted with an acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. Detection is commonly performed using a UV detector, set to a wavelength where the dimethoxybenzoyl chromophore exhibits strong absorbance, such as 254 nm. researchgate.net The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak.
Elemental Analysis for Compound Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and identity of the synthesized compound.
For this compound, with the molecular formula C₁₁H₁₃NO₅, the theoretical elemental composition can be calculated precisely. An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these theoretical values.
Elemental Composition of this compound
| Element | Theoretical Mass % | Experimental Mass % (Expected) |
|---|---|---|
| Carbon (C) | 55.23% | 55.23 ± 0.4% |
| Hydrogen (H) | 5.48% | 5.48 ± 0.4% |
| Nitrogen (N) | 5.85% | 5.85 ± 0.4% |
Future Directions and Research Perspectives
Design and Synthesis of Novel (3,4-Dimethoxy-benzoylamino)-acetic Acid Derivatives with Enhanced Specificity
A primary avenue for future research lies in the rational design and synthesis of novel analogs of this compound to enhance biological specificity and potency. The core structure offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Key Modification Strategies:
Aromatic Ring Substitution: Altering the position and nature of substituents on the benzene (B151609) ring can significantly impact biological activity. While the parent compound features methoxy (B1213986) groups at the 3 and 4 positions, future derivatives could explore a range of electron-donating and electron-withdrawing groups at various positions. This could influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets.
Amino Acid Scaffold Variation: Replacing the glycine (B1666218) moiety with other natural or unnatural amino acids could introduce new functionalities and stereochemical complexities. For instance, incorporating bulkier or charged side chains could lead to more specific interactions with target proteins.
Amide Bond Modification: While generally stable, the amide linkage could be replaced with bioisosteres to modulate the compound's metabolic stability and conformational flexibility.
The synthesis of these novel derivatives would likely employ well-established amidation protocols. However, there is a growing emphasis on developing more sustainable and efficient synthetic methods, as will be discussed later. The overarching goal of this synthetic exploration is to generate a library of compounds with diverse chemical properties, which can then be screened for enhanced and more specific biological activities. A study on the structure-activity relationships of certain acetylcholinesterase inhibitors demonstrated that modifications to a dimethoxy-indanone moiety, structurally related to the dimethoxy-benzoyl group, led to highly potent and selective inhibitors nih.gov. This highlights the potential for significant gains in activity and specificity through systematic structural modifications.
Advanced Computational Modeling for Deeper Mechanistic Understanding
To complement synthetic efforts, advanced computational modeling will be instrumental in gaining a deeper understanding of the potential mechanisms of action of this compound and its derivatives. In silico techniques can provide valuable insights into how these molecules interact with biological targets at an atomic level, thereby guiding the design of more effective compounds.
Computational Approaches to Be Employed:
Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound and its analogs to the active sites of known or putative protein targets. For example, docking studies have been successfully used to understand the binding mechanisms of various small molecules, including those with methoxybenzyl and benzoyl moieties, with their target proteins nih.govnih.gov.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, revealing the stability of the interaction and the key amino acid residues involved in binding researchgate.netnih.govnih.gov. This information is crucial for understanding the basis of molecular recognition and for designing derivatives with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR): By correlating the chemical structures of a series of derivatives with their biological activities, QSAR models can be developed to predict the activity of unsynthesized compounds, thus prioritizing synthetic efforts nih.gov.
These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the discovery and optimization of lead compounds.
Exploration of New Biological Targets and Pathways
A critical aspect of future research will be to identify and validate the biological targets and pathways modulated by this compound and its derivatives. The N-acyl amino acid scaffold is recognized as an important class of signaling molecules with diverse biological roles mdpi.com.
Strategies for Target Identification:
In Silico Target Prediction: Computational tools can be employed to screen large databases of protein structures and predict potential binding partners for a given small molecule nih.govunipi.itpnrjournal.com. This approach can generate initial hypotheses that can then be tested experimentally.
Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to identify proteins that bind to immobilized derivatives of the compound of interest.
Phenotypic Screening: High-throughput screening of the compounds in various cell-based assays can reveal their effects on specific cellular processes, providing clues about their underlying mechanisms and potential targets.
Given the structural similarities to other biologically active compounds, potential areas of investigation could include its role as an enzyme inhibitor, a receptor modulator, or an disruptor of protein-protein interactions. The dimethoxybenzoyl moiety is a feature of some compounds with known biological activities, suggesting that this structural element may confer an affinity for certain classes of proteins nih.gov. Furthermore, the glycine component could allow for interaction with glycine receptors or transporters, which are targets for novel analgesics nih.gov. The exploration of covalent drug targets is also a burgeoning field, and it is conceivable that derivatives could be designed to form covalent bonds with specific amino acid residues on a target protein chemikailproteomics.comyoutube.com.
Development of Robust and Scalable Synthetic Methodologies for Research Applications
To support the extensive research outlined above, the development of robust and scalable synthetic methodologies for this compound and its derivatives is essential. While traditional amide bond formation methods are well-established, there is a significant push towards greener and more efficient processes, particularly for applications that require larger quantities of material.
Areas for Methodological Improvement:
Green Chemistry Approaches: The use of enzymatic catalysis for amide bond formation is a promising green alternative to traditional chemical methods, often avoiding the need for toxic reagents and protecting groups nih.govrsc.orguni-duesseldorf.denih.gov. Biocatalytic methods can also offer high chemo- and stereoselectivity.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and process control compared to batch synthesis.
Catalytic Amidation: The development of new catalytic methods for the direct amidation of carboxylic acids is an active area of research that could lead to more atom-economical and environmentally friendly synthetic routes researchgate.net.
Scalable Synthesis: For promising lead compounds, developing a synthetic route that is amenable to scale-up is crucial for enabling more advanced preclinical studies nih.govresearchgate.netfigshare.com. This involves optimizing reaction conditions, minimizing purification steps, and using cost-effective starting materials.
By focusing on these methodological advancements, researchers can ensure a reliable and sustainable supply of this compound and its analogs to fuel the discovery of their potential applications in chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3,4-Dimethoxy-benzoylamino)-acetic acid, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via condensation reactions. A general procedure involves refluxing 3,4-dimethoxybenzoyl chloride with glycine derivatives in anhydrous ethanol, followed by acid-catalyzed cyclization. For example, analogous syntheses use glacial acetic acid as a catalyst and ethanol as a solvent under reflux for 4 hours . Intermediate characterization typically employs thin-layer chromatography (TLC) for reaction monitoring and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ and amine N-H bends) .
| Key Synthesis Parameters |
|---|
| Solvent: Absolute ethanol |
| Catalyst: Glacial acetic acid (5 drops) |
| Reaction Time: 4 hours |
| Temperature: Reflux conditions (~78°C) |
| Workup: Solvent evaporation under reduced pressure |
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
- NMR : Confirm the aromatic protons (δ 6.8–7.2 ppm for dimethoxybenzoyl) and acetic acid backbone (δ 3.8–4.2 ppm for CH₂) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 270.1 (calculated for C₁₁H₁₃NO₅).
- IR Spectroscopy : Look for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale syntheses?
- Methodological Answer :
-
Reagent Ratios : Use a 1.2:1 molar excess of 3,4-dimethoxybenzoyl chloride to glycine derivatives to drive the reaction to completion.
-
Catalysis : Replace glacial acetic acid with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
-
Workup : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the product, followed by recrystallization from ethanol/water (7:3 v/v) to improve purity .
Yield Optimization Factors Excess Benzoyl Chloride: 20% Catalyst: DMAP (0.1 equiv) Recrystallization Solvent: Ethanol/Water
Q. How should contradictory data on the compound’s biological activity (e.g., apoptosis induction vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Studies : Perform MTT assays across a concentration range (1–100 µM) to distinguish apoptotic (caspase-3 activation) from necrotic effects (LDH release) .
- Mechanistic Profiling : Use RNA sequencing to identify differentially expressed genes (e.g., Bax/Bcl-2 ratio) and confirm apoptosis via flow cytometry with Annexin V/PI staining .
- Control Experiments : Compare results with known apoptosis inducers (e.g., staurosporine) and validate assays in multiple cell lines (e.g., HeLa, MCF-7) .
Q. What strategies are effective for studying the compound’s interactions with intracellular targets (e.g., kinases or transcription factors)?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose beads and incubate with cell lysates. Elute bound proteins for identification via LC-MS/MS .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like NF-κB or MAPK, guided by the compound’s 3D structure (InChIKey: WUAXWQRULBZETB-UHFFFAOYSA-N) .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
Data Contradiction Analysis
Q. How can discrepancies in reported IC₅₀ values across studies be addressed?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours).
- Control for Batch Variability : Source the compound from a single supplier (e.g., Santa Cruz Biotechnology, CAS 59893-89-9) to exclude purity effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell passage number and assay plate reader calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
